molecular formula C15H19N3O3S B6440676 1-{[1-(3-methoxybenzenesulfonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole CAS No. 2549012-43-1

1-{[1-(3-methoxybenzenesulfonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole

Cat. No.: B6440676
CAS No.: 2549012-43-1
M. Wt: 321.4 g/mol
InChI Key: HSKRDGANKINORZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[1-(3-methoxybenzenesulfonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a unique structure that combines a pyrazole ring with an azetidine moiety, linked through a methylene bridge to a methoxybenzenesulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[1-(3-methoxybenzenesulfonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate amine and halide precursors under basic conditions.

    Attachment of the Methoxybenzenesulfonyl Group: This step involves sulfonylation reactions using methoxybenzenesulfonyl chloride and a suitable base.

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via condensation reactions involving hydrazine derivatives and 1,3-diketones.

    Linking the Azetidine and Pyrazole Rings: This step involves the formation of a methylene bridge, typically through alkylation reactions using formaldehyde or similar reagents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-{[1-(3-methoxybenzenesulfonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Methoxybenzoic acid derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted benzenesulfonyl derivatives.

Scientific Research Applications

1-{[1-(3-methoxybenzenesulfonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying enzyme interactions due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-{[1-(3-methoxybenzenesulfonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-{[1-(3-methoxybenzenesulfonyl)azetidin-3-yl]methyl}-4-ethyl-1H-pyrazole
  • 1-{[1-(3-methoxybenzenesulfonyl)azetidin-3-yl]methyl}-4-phenyl-1H-pyrazole
  • 1-{[1-(3-methoxybenzenesulfonyl)azetidin-3-yl]methyl}-4-chloro-1H-pyrazole

Uniqueness

1-{[1-(3-methoxybenzenesulfonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[[1-(3-methoxyphenyl)sulfonylazetidin-3-yl]methyl]-4-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S/c1-12-7-16-17(8-12)9-13-10-18(11-13)22(19,20)15-5-3-4-14(6-15)21-2/h3-8,13H,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSKRDGANKINORZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2CN(C2)S(=O)(=O)C3=CC=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.